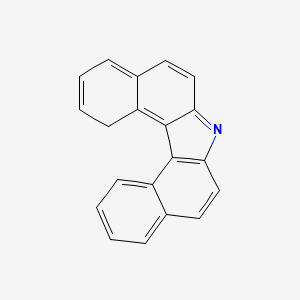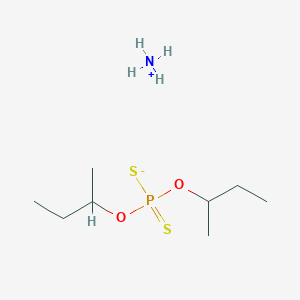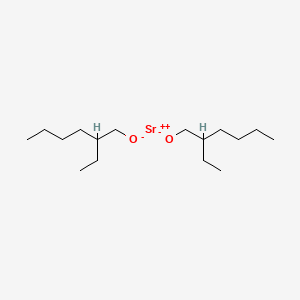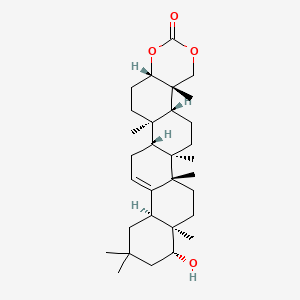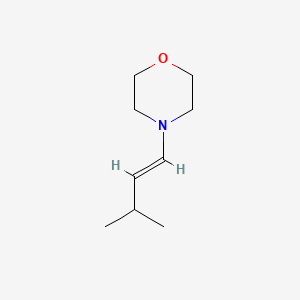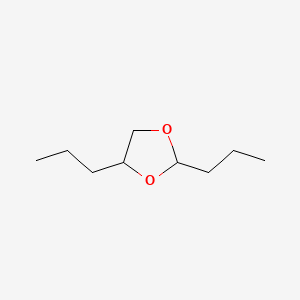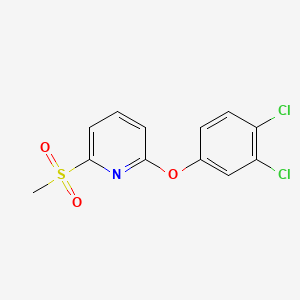
1,5-Diamidinobiuret
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diamidinobiuret is a heterocyclic organic compound with the molecular formula C4H9N7O2 It is known for its unique structure, which includes multiple amidine groups
準備方法
Synthetic Routes and Reaction Conditions
1,5-Diamidinobiuret can be synthesized through several methods. One common approach involves the reaction of biuret with cyanamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While this compound is mainly produced for research purposes, industrial-scale production methods would likely involve similar synthetic routes but optimized for larger quantities. This would include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
1,5-Diamidinobiuret undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-containing compounds.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The amidine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.
科学的研究の応用
1,5-Diamidinobiuret has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Preliminary studies suggest it may have antimicrobial properties.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1,5-Diamidinobiuret involves its interaction with various molecular targets. It can form hydrogen bonds with proteins and nucleic acids, potentially disrupting their normal function. This interaction is mediated by the amidine groups, which can engage in multiple hydrogen bonding interactions.
類似化合物との比較
Similar Compounds
Biuret: A simpler compound with fewer amidine groups.
Cyanamide: Another nitrogen-rich compound used in similar synthetic routes.
Tetrazoles: Compounds with a similar nitrogen-rich structure but different chemical properties.
Uniqueness
1,5-Diamidinobiuret is unique due to its multiple amidine groups, which confer distinct chemical reactivity and potential biological activity
特性
CAS番号 |
86902-94-5 |
|---|---|
分子式 |
C4H9N7O2 |
分子量 |
187.16 g/mol |
IUPAC名 |
1-(diaminomethylidene)-3-(diaminomethylidenecarbamoyl)urea |
InChI |
InChI=1S/C4H9N7O2/c5-1(6)9-3(12)11-4(13)10-2(7)8/h(H9,5,6,7,8,9,10,11,12,13) |
InChIキー |
VDBAMTUNZNBVLQ-UHFFFAOYSA-N |
正規SMILES |
C(=NC(=O)NC(=O)N=C(N)N)(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




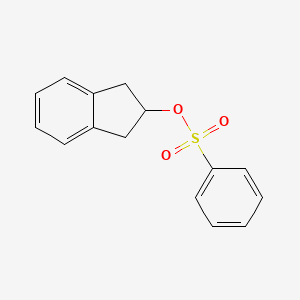
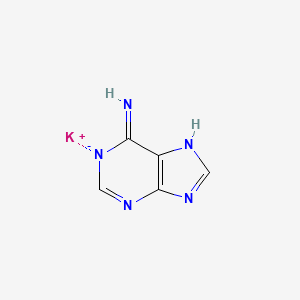
![1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride](/img/structure/B12656228.png)
